molecular formula C16H15N3O2 B2387079 1-benzyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole CAS No. 306977-68-4

1-benzyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole

Cat. No.: B2387079
CAS No.: 306977-68-4
M. Wt: 281.315
InChI Key: ROZNJMOOTMTNFH-UHFFFAOYSA-N
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Description

1-Benzyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole is a chemically synthesized small molecule based on the privileged benzimidazole scaffold, a structure of high significance in modern medicinal chemistry and anticancer research . The benzimidazole core is a bicyclic aromatic compound consisting of a benzene ring fused to an imidazole ring, and its structural similarity to purine bases allows it to interact with a range of biological targets through various mechanisms, including hydrogen bonding, π–π stacking, and metal ion interactions . This enables its derivatives to exhibit a broad spectrum of pharmacological activities. In anticancer research, benzimidazole derivatives have demonstrated potent cytotoxic potential through diverse adaptive tumor inhibitory mechanisms . They can function as DNA-interactive agents, with some benzimidazole-based compounds like Hoechst 33258 and Hoechst 33342 acting as minor groove binders . Furthermore, they can inhibit crucial enzymes such as topoisomerase II (Topo II), which is essential for DNA replication, recombination, and repair . The specific substitution pattern on the benzimidazole core, including the nitro, benzyl, and methyl groups on this compound, is critical for its bioactivity and physicochemical properties, making it a valuable intermediate for Structure-Activity Relationship (SAR) studies aimed at optimizing efficacy and selectivity while reducing toxicity . This compound is offered for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-benzyl-5,6-dimethyl-4-nitrobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-11-8-14-15(16(12(11)2)19(20)21)17-10-18(14)9-13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZNJMOOTMTNFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=CN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process . For instance, the reaction between o-phenylenediamine and benzaldehyde in the presence of an acid catalyst can yield the desired benzimidazole derivative.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazoles, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies indicate that 1-benzyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness comparable to established antibiotics. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, which is crucial for bacterial survival.

Anticancer Properties
This compound has also been investigated for its anticancer potential. Research has demonstrated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, studies have shown that treatment with this compound leads to increased levels of reactive oxygen species (ROS) in cancer cells, triggering cell death mechanisms.

Case Study: Anticancer Activity
In a notable case study, researchers administered varying concentrations of this compound to human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity against breast and lung cancer cells.

Material Science

Polymer Additives
The compound is being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and elongation at break compared to conventional additives.

Nanocomposites
Research into nanocomposites incorporating this compound has revealed promising results in terms of electrical conductivity and thermal resistance. These nanocomposites are being considered for applications in electronic devices and thermal insulation materials.

Agrochemical Applications

Pesticidal Properties
Preliminary studies suggest that this compound may possess pesticidal properties. Laboratory tests have indicated effectiveness against certain pests that affect crop yields. Further research is necessary to evaluate its efficacy in field conditions and its environmental impact.

Summary of Findings

The following table summarizes the key findings regarding the applications of this compound:

Application AreaKey FindingsReferences
Medicinal ChemistryAntimicrobial and anticancer properties; induces apoptosis in cancer cells
Material ScienceEnhances thermal stability and mechanical properties in polymers
AgrochemicalsPotential pesticidal properties; effective against specific pests

Mechanism of Action

The mechanism of action of 1-benzyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The benzimidazole ring can also bind to specific enzymes or receptors, inhibiting their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison of 1-benzyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities References
This compound C₁₆H₁₅N₃O₂ 281.31 1-Benzyl, 5,6-dimethyl, 4-NO₂ Predicted density: 1.26 g/cm³; Potential anticancer/antimicrobial activity inferred from benzimidazole class
1-(3-Methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole C₁₇H₁₇N₃O₃ 311.34 1-(3-Methoxybenzyl), 5,6-dimethyl, 4-NO₂ Density: 1.26 g/cm³; Boiling point: 528.2°C; pKa: 3.45 (electron-donating methoxy group may alter solubility)
1-Benzyl-5,6-difluoro-1H-benzimidazole C₁₄H₁₀F₂N₂ 244.24 1-Benzyl, 5,6-diF Fluorine substituents enhance metabolic stability; ChemSpider ID: 573159
5-Methyl-1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-1,3-benzimidazole (3p) C₂₁H₁₈N₂ 298.39 5-Me, 1-(4-MeBenzyl), 2-(4-MePh) ¹³C NMR data (δC 20.2–154.3); Higher lipophilicity due to dual methylphenyl groups
1-(3-Fluorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole C₂₄H₂₀FN₃ 356.44 1-(3-Fluorobenzyl), 5,6-dimethyl, 2-styryl Styryl group introduces π-conjugation; Molecular weight: 356.44

Key Findings :

Methoxy and styryl groups introduce additional steric and electronic effects, altering binding affinities .

Biological Activity Trends :

  • Nitro-substituted benzimidazoles (e.g., the target compound) are associated with antimicrobial and antiparasitic activities due to redox-active nitro groups .
  • Fluorinated derivatives (e.g., 1-benzyl-5,6-difluoro-1H-benzimidazole) exhibit enhanced metabolic stability, a common feature in drug design .

Structural Flexibility :

  • Compounds with extended aromatic systems (e.g., styryl or methylphenyl groups) show improved π-π stacking interactions, relevant for DNA intercalation or enzyme inhibition .

Biological Activity

1-benzyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole is a synthetic compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. This compound features a unique structure that includes a benzyl group, two methyl groups, and a nitro group, contributing to its distinct chemical and biological properties. The exploration of its biological activity has revealed potential applications in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory therapies.

The molecular formula of this compound is C16H15N3O2, with a molecular weight of 281.31 g/mol. Its boiling point is predicted to be around 496.8 °C, and it has a density of approximately 1.25 g/cm³ . The presence of the nitro group at the 4-position is particularly significant as it enhances the compound's reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

  • MDA-MB-231 Cells : The compound showed significant cytotoxic effects with low IC50 values (around 5.2 μM), indicating strong antiproliferative activity against breast cancer cells .
  • Mechanism of Action : The anticancer mechanism involves the induction of apoptosis through DNA damage and the generation of reactive oxygen species (ROS), which activate cellular pathways leading to cell death .

Antimicrobial Activity

The compound also displays antimicrobial properties. Studies have evaluated its effectiveness against both Gram-positive and Gram-negative bacteria:

Microorganism Activity
Staphylococcus aureusSignificant antibacterial activity
Escherichia coliModerate antibacterial activity
Saccharomyces cerevisiaeEukaryotic model organism tested

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. It has been shown to inhibit the production of inflammatory cytokines in various cellular models. This effect could be beneficial in treating diseases characterized by chronic inflammation.

Case Studies

Several studies have documented the biological activities of benzimidazole derivatives similar to this compound:

  • Antitumor Activity : A study highlighted that compounds with similar structures exhibited high antitumor activity in both 2D and 3D assays, emphasizing their potential as effective anticancer agents .
  • Antibacterial Studies : Research comparing various benzimidazole derivatives found that those containing nitro groups had enhanced antibacterial effects against common pathogens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-benzyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzimidazole core. A plausible route includes:

Alkylation : Introduce the benzyl group at the N1 position using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

Nitration : Introduce the nitro group at the C4 position via electrophilic aromatic nitration (e.g., HNO₃/H₂SO₄ at 0–5°C).

Methylation : Add methyl groups at C5 and C6 using methyl iodide and a strong base (e.g., NaH in THF).
Yield optimization strategies:

  • Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation if applicable .
  • Employ column chromatography (SiO₂, 20% EtOAc/hexane) for purification .
  • Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of benzyl azide) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer :

  • 1H/13C NMR : Identify substituent positions using chemical shifts (e.g., nitro groups deshield adjacent protons; benzyl protons appear as a singlet at δ 4.59 ppm) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ ion at m/z 320.19 for nitrobenzyl analogs) .
  • IR : Detect functional groups (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹).
  • Resolution of conflicts : Cross-validate with melting point analysis, elemental analysis, and 2D NMR (e.g., HSQC, HMBC) to distinguish tautomers or regioisomers .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitro at C4) influence the electronic properties and reactivity of the benzimidazole core?

  • Methodological Answer :

  • Computational analysis : Perform DFT calculations to map electron density (e.g., nitro groups reduce HOMO-LUMO gaps, enhancing electrophilic reactivity).
  • Experimental validation : Compare reaction rates of nitrated vs. non-nitrated analogs in nucleophilic substitution or oxidation reactions.
  • Spectroscopic evidence : Use Hammett substituent constants (σ) to correlate nitro group effects with NMR chemical shifts .

Q. What strategies can resolve discrepancies in biological activity data for structurally similar benzimidazole derivatives?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace nitro with cyano or methoxy groups) and test against Gram-positive/-negative bacteria (MIC assays) .
  • Docking simulations : Model interactions with bacterial targets (e.g., DNA gyrase) using software like AutoDock to explain activity variations .
  • Statistical analysis : Apply multivariate regression to correlate logP, molecular weight, and substituent electronic effects with MIC values .

Q. How can reaction mechanisms for nitro group introduction be experimentally validated, particularly in regioselective nitration?

  • Methodological Answer :

  • Isotopic labeling : Use 15N-labeled HNO₃ to track nitro group incorporation via 15N NMR.
  • Kinetic studies : Monitor nitration intermediates (e.g., nitronium ion adducts) using stopped-flow UV-Vis spectroscopy.
  • Competition experiments : Compare nitration rates of 5,6-dimethyl vs. unsubstituted benzimidazoles to assess steric/electronic effects .

Key Recommendations for Researchers

  • Synthetic reproducibility : Always replicate spectral data (e.g., 1H NMR δ 5.2 ppm for NH in benzimidazole) from peer-reviewed protocols .
  • Biological assays : Include positive controls (e.g., ciprofloxacin) and test multiple bacterial strains to avoid false negatives .
  • Data contradiction resolution : Use combinatorial libraries to isolate substituent-specific effects .

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